
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic properties. AM404 is a structural analog of the endocannabinoid anandamide and has been shown to modulate the activity of the endocannabinoid system.
Mecanismo De Acción
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol exerts its effects through its modulation of the endocannabinoid system. Specifically, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol inhibits the reuptake of anandamide, a natural cannabinoid receptor agonist, resulting in increased levels of anandamide in the brain. Anandamide binds to and activates cannabinoid receptors, leading to the modulation of various physiological processes such as pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been shown to have various biochemical and physiological effects. In preclinical studies, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been shown to reduce pain perception through its modulation of the endocannabinoid system. (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol in lab experiments is its ability to selectively modulate the endocannabinoid system. (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has a high affinity for the anandamide transporter, which allows for its selective inhibition of anandamide reuptake. Additionally, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol is stable and can be easily synthesized in the lab. However, one limitation of using (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol in lab experiments is its potential for off-target effects. (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been shown to interact with other molecular targets, which may complicate its interpretation in certain experiments.
Direcciones Futuras
There are several future directions for the study of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol. One potential area of research is the development of novel analgesics based on the structure of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol. Another area of research is the investigation of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol's potential as a neuroprotective agent in human clinical trials. Additionally, the study of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol's potential anti-cancer properties in vivo may provide novel therapeutic options for cancer treatment.
Métodos De Síntesis
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-inden-1-one with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that involve the use of reagents such as sodium hydride, iodine, and hydrochloric acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been studied for its potential therapeutic properties in various areas such as pain management, neuroprotection, and cancer treatment. In preclinical studies, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been shown to have analgesic effects through its modulation of the endocannabinoid system. (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been studied for its potential anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
(2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJQFGHOXBKTST-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCC2=CC=CC=C12)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-8-(4-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2717177.png)
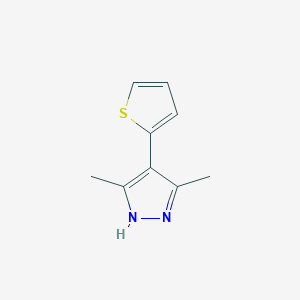
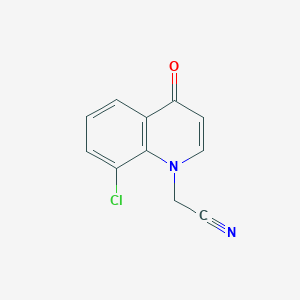
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2717182.png)
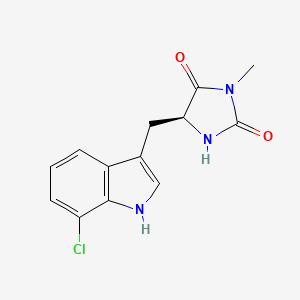
![[4-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2717186.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)
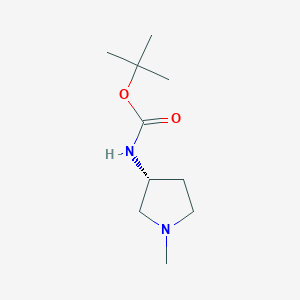
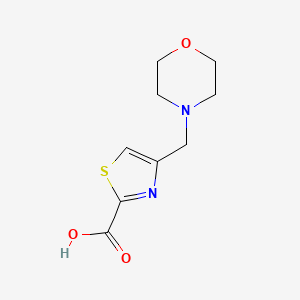

![8-(4-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717194.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2717198.png)
